3-((4-((8-(Benzoylamino)-1-hydroxy-3,6-disulpho-2-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-4-hydroxy-5-((4-(methylsulphonyl)benzoyl)amino)naphthalene-2,7-disulphonic acid
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Overview
Description
3-((4-((8-(Benzoylamino)-1-hydroxy-3,6-disulpho-2-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-4-hydroxy-5-((4-(methylsulphonyl)benzoyl)amino)naphthalene-2,7-disulphonic acid is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is widely used in various industries, including textiles, printing, and cosmetics. The presence of multiple azo groups (-N=N-) in its structure contributes to its intense coloration and makes it a valuable dye.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((8-(Benzoylamino)-1-hydroxy-3,6-disulpho-2-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-4-hydroxy-5-((4-(methylsulphonyl)benzoyl)amino)naphthalene-2,7-disulphonic acid typically involves a multi-step process. The initial step often includes the diazotization of aromatic amines, followed by coupling reactions with various aromatic compounds. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salts formed during the process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product. The process also involves rigorous purification steps, including crystallization and filtration, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-((4-((8-(Benzoylamino)-1-hydroxy-3,6-disulpho-2-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-4-hydroxy-5-((4-(methylsulphonyl)benzoyl)amino)naphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various electrophiles for substitution reactions. The conditions often involve controlled pH, temperature, and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce aromatic amines. Substitution reactions can introduce various functional groups, altering the compound’s properties and applications.
Scientific Research Applications
3-((4-((8-(Benzoylamino)-1-hydroxy-3,6-disulpho-2-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-4-hydroxy-5-((4-(methylsulphonyl)benzoyl)amino)naphthalene-2,7-disulphonic acid has numerous applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Mechanism of Action
The mechanism of action of 3-((4-((8-(Benzoylamino)-1-hydroxy-3,6-disulpho-2-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-4-hydroxy-5-((4-(methylsulphonyl)benzoyl)amino)naphthalene-2,7-disulphonic acid involves its interaction with various molecular targets. The azo groups in the compound can form hydrogen bonds and π-π interactions with biological molecules, facilitating its binding to specific targets. This binding can alter the function of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-Based Compounds: Known for their biological activities, including anticancer and antimicrobial properties.
Imidazole Containing Compounds: Possess a broad range of chemical and biological properties, including antibacterial and antifungal activities.
Benzoxazole Derivatives: Extensively used in drug discovery due to their diverse biological activities.
Uniqueness
What sets 3-((4-((8-(Benzoylamino)-1-hydroxy-3,6-disulpho-2-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-4-hydroxy-5-((4-(methylsulphonyl)benzoyl)amino)naphthalene-2,7-disulphonic acid apart is its complex structure, which provides unique coloration properties and makes it highly valuable in the dye industry. Its ability to undergo various chemical reactions also enhances its versatility in scientific research and industrial applications.
Properties
CAS No. |
31675-93-1 |
---|---|
Molecular Formula |
C43H34N6O20S5 |
Molecular Weight |
1115.1 g/mol |
IUPAC Name |
5-benzamido-4-hydroxy-3-[[4-[[1-hydroxy-8-[(4-methylsulfonylbenzoyl)amino]-3,6-disulfonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C43H34N6O20S5/c1-68-32-20-29(47-49-39-35(74(65,66)67)16-24-14-27(72(59,60)61)18-31(37(24)41(39)51)45-43(53)22-9-11-25(12-10-22)70(3,54)55)33(69-2)19-28(32)46-48-38-34(73(62,63)64)15-23-13-26(71(56,57)58)17-30(36(23)40(38)50)44-42(52)21-7-5-4-6-8-21/h4-20,50-51H,1-3H3,(H,44,52)(H,45,53)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67) |
InChI Key |
OTAVFSUYDCNWOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC=CC=C4)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)NC(=O)C7=CC=C(C=C7)S(=O)(=O)C)O |
Origin of Product |
United States |
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